![molecular formula C10H8F6O2 B1331345 1,4-Bis(2,2,2-trifluoroethoxy)benzene CAS No. 66300-61-6](/img/structure/B1331345.png)
1,4-Bis(2,2,2-trifluoroethoxy)benzene
Overview
Description
1,4-Bis(2,2,2-trifluoroethoxy)benzene is a hydroquinone . It has a molecular formula of C10H8F6O2 . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .
Synthesis Analysis
The synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene involves several steps. The organic layer is separated and the aqueous layers are extracted several times with dichloromethane. The organic layers are dried, then evaporated to provide a residue which is triturated with hexane to provide a yellow solid product .Molecular Structure Analysis
The molecular structure of 1,4-Bis(2,2,2-trifluoroethoxy)benzene is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
1,4-Bis(2,2,2-trifluoroethoxy)benzene has a density of 1.3±0.1 g/cm3, a boiling point of 216.2±40.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.4±3.0 kJ/mol and a flash point of 91.3±23.2 °C . The index of refraction is 1.405 .Scientific Research Applications
Polymer Research
This compound is evaluated for its ability to reduce thrombogenicity and late in-stent stenosis in polymer research, particularly in the development of new polymers like PTFEP (poly (bis (trifluoroethoxy)phosphazene)) .
Cancer Research
In cancer research, derivatives of this compound have been studied for their anti-cancer properties using various in vitro and in vivo biological models .
Material Science
The compound is used in material science for creating trinodal self-penetrating nets, which are structures with potential applications in various fields including catalysis and gas storage .
Chemical Synthesis
There is a patented process for the preparation of 1,4-bis (2,2,2- trifluoroethoxy)benzene which is crucial for its synthesis and availability for various research applications .
Pharmacology
It has been identified as a hydroquinone used as an antiarrhythmic agent in pharmacological studies .
Safety and Hazards
properties
IUPAC Name |
1,4-bis(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O2/c11-9(12,13)5-17-7-1-2-8(4-3-7)18-6-10(14,15)16/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUBFESHPMGIDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216517 | |
Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66300-61-6 | |
Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66300-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066300616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(2,2,2-trifluoroethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 1,4-Bis(2,2,2-trifluoroethoxy)benzene in the context of the provided research?
A1: The research highlights that 1,4-Bis(2,2,2-trifluoroethoxy)benzene serves as a key intermediate in synthesizing 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. [] This acetophenone derivative is further utilized in the production of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide, a known antiarrhythmic medication. []
Q2: Can you describe the synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene as detailed in the research?
A2: The research outlines a process where 1,4-Bis(2,2,2-trifluoroethoxy)benzene is synthesized by reacting either 1,4-dibromobenzene or 1,4-dihydroxybenzene with a specific alkylating agent. This alkylating agent has the formula CF3-CH2OA, where "A" represents either -SO2CF3 or an alkali metal. [] This reaction effectively incorporates the 2,2,2-trifluoroethoxy groups into the benzene ring.
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